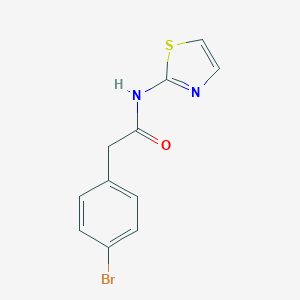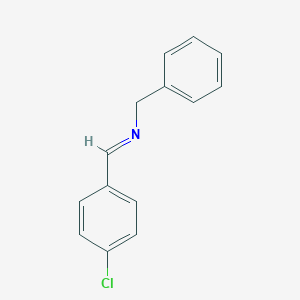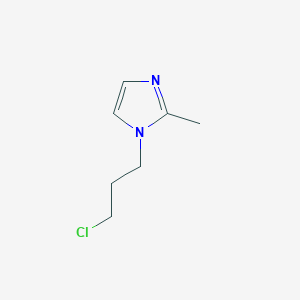
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that has been synthesized to target specific biological pathways in the body.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its specificity towards certain biological pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the high cost of synthesis can limit the availability of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, and identify new pathways that it may target. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, which could increase its availability for research purposes.
In conclusion, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown potential therapeutic applications in various diseases. Its specificity towards certain biological pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action, and to explore its potential in new therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate product is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
6184-70-9 |
|---|---|
Produktname |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
Molekularformel |
C11H9BrN2OS |
Molekulargewicht |
297.17 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
InChI-Schlüssel |
ONKKUHNUCHZGFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)





![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)


